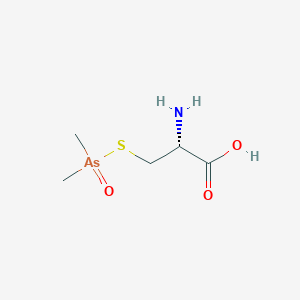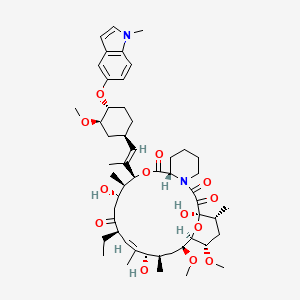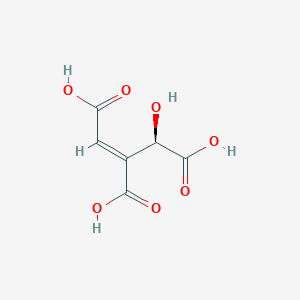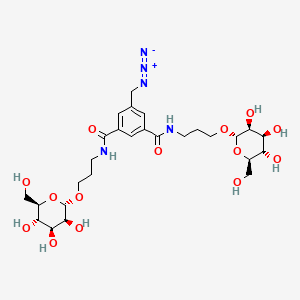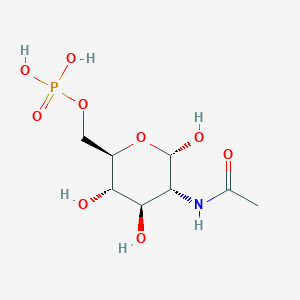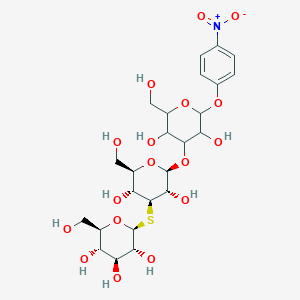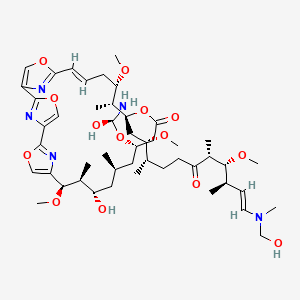
2'-Deoxyuridine 5'-alpha,beta-imido-diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate is a synthetic nucleotide analog. It belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides, which consist of a pyrimidine base linked to a deoxyribose sugar. This compound is particularly interesting due to its structural modifications, which make it a valuable tool in biochemical and pharmacological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate typically involves the following steps:
Starting Materials: The synthesis begins with 2’-deoxyuridine, a naturally occurring nucleoside.
Phosphorylation: The 5’-hydroxyl group of 2’-deoxyuridine is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine.
Imido Group Introduction: The alpha,beta-imido group is introduced by reacting the phosphorylated intermediate with a suitable imidophosphate reagent under controlled conditions.
Industrial Production Methods
Industrial production of 2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and stringent quality control measures.
化学反应分析
Types of Reactions
2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyuridine and inorganic phosphate.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the imido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products
Hydrolysis: Yields 2’-deoxyuridine and inorganic phosphate.
Substitution: Depending on the nucleophile used, various substituted derivatives of 2’-deoxyuridine can be formed.
科学研究应用
2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate has several applications in scientific research:
Biochemistry: Used as a substrate analog in studies of nucleotide metabolism and enzyme kinetics.
Molecular Biology: Employed in the investigation of DNA synthesis and repair mechanisms.
Pharmacology: Serves as a tool for studying the effects of nucleotide analogs on cellular processes and as a potential lead compound for drug development.
Industrial Applications: Utilized in the synthesis of modified nucleotides for use in diagnostic assays and therapeutic applications.
作用机制
The mechanism of action of 2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate involves its incorporation into DNA or RNA by polymerases. The imido group can interfere with normal nucleotide processing, leading to chain termination or altered enzymatic activity. This compound targets enzymes involved in nucleotide metabolism, such as DNA polymerases and dUTPases, affecting their function and thereby influencing cellular processes.
相似化合物的比较
Similar Compounds
2’-Deoxyuridine 5’-triphosphate: A naturally occurring nucleotide involved in DNA synthesis.
2’-Deoxyuridine 5’-monophosphate: Another nucleotide analog used in biochemical research.
2’-Deoxyuridine 5’-diphosphate: Similar in structure but lacks the imido modification.
Uniqueness
2’-Deoxyuridine 5’-alpha,beta-imido-diphosphate is unique due to its imido modification, which imparts distinct biochemical properties. This modification can enhance its stability and alter its interaction with enzymes, making it a valuable tool for probing nucleotide metabolism and developing novel therapeutic agents.
属性
CAS 编号 |
178809-71-7 |
|---|---|
分子式 |
C9H15N3O10P2 |
分子量 |
387.18 g/mol |
IUPAC 名称 |
[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]phosphonic acid |
InChI |
InChI=1S/C9H15N3O10P2/c13-5-3-8(12-2-1-7(14)10-9(12)15)22-6(5)4-21-24(19,20)11-23(16,17)18/h1-2,5-6,8,13H,3-4H2,(H,10,14,15)(H4,11,16,17,18,19,20)/t5-,6+,8+/m0/s1 |
InChI 键 |
COFNIXBQVWFHTR-SHYZEUOFSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)O)O)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


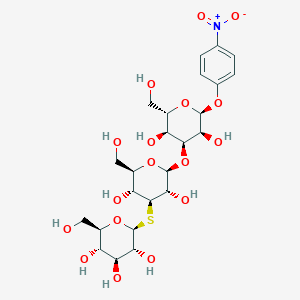
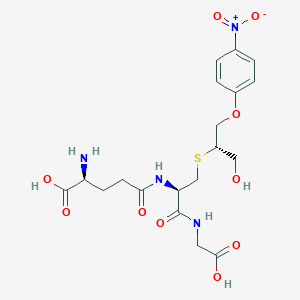

![[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777116.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)
![[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)
![Benzofuran-2-carboxylic acid {(S)-3-methyl-1-[3-oxo-1-(pyridin-2-ylsulfonyl)azepan-4-ylcarbamoyl]butyl}amide](/img/structure/B10777157.png)
